molecular formula C11H14N2O B14120158 (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Cat. No.: B14120158
M. Wt: 190.24 g/mol
InChI Key: XZHRLYUEEHDTFI-QMMMGPOBSA-N
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Description

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a chiral compound with a unique structure that includes an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the use of starting materials such as indole derivatives and amino acids. One common synthetic route includes the condensation of an indole derivative with an amino acid under specific reaction conditions, such as the presence of a coupling agent and a base. The reaction is usually carried out in an organic solvent at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance the efficiency and yield of the desired product. These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme activity, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-1-(1H-indol-1-yl)propan-1-one
  • (2S)-2-amino-1-(2,3-dihydro-1H-pyrrol-1-yl)propan-1-one
  • (2S)-2-amino-1-(2,3-dihydro-1H-quinolin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one stands out due to its specific indole moiety, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with biological targets and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(2S)-2-amino-1-(2,3-dihydroindol-1-yl)propan-1-one

InChI

InChI=1S/C11H14N2O/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1

InChI Key

XZHRLYUEEHDTFI-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC2=CC=CC=C21)N

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)N

Origin of Product

United States

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